1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-17-3-2-13-11(16)15-12-14-7-4-8-9(19-6-18-8)5-10(7)20-12/h4-5H,2-3,6H2,1H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTIYYXKGXYVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC2=CC3=C(C=C2S1)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
The benzothiazole ring system is typically constructed via Hantzsch thiazole synthesis or nucleophilic substitution reactions. In a representative protocol, 4,5-dihydroxybenzoic acid undergoes cyclocondensation with thiobenzamide in the presence of phosphoryl chloride, yielding the benzothiazole core. Subsequent methylenedioxy ring formation is achieved using diiodomethane under basic conditions, as demonstrated in the synthesis of tetrahydro-dioxolo[4,5-g]isoquinoline derivatives. This method ensures regioselective annellation of the dioxolo group at the 4,5-positions of the benzothiazole.
Functionalization at the 6-Position
Introduction of an amine group at the 6-position of the benzothiazole is critical for urea formation. Nitration followed by reduction represents a viable pathway. For instance, nitration of the benzothiazole core with fuming nitric acid at 0°C yields the 6-nitro derivative, which is reduced to the corresponding amine using hydrogenation over palladium on carbon. Alternative methods employ zinc dust in acidic media for nitro group reduction, as observed in the synthesis of 5-amino-3H-isobenzofuran-1-one derivatives.
Optimization and Reaction Conditions
Optimal parameters for key steps are derived from analogous syntheses:
Microwave-assisted synthesis, as employed for N-(6-tetrazolyl-benzothiazol-2-yl)ureas, could further enhance reaction rates and yields, though this remains unexplored for the target compound.
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
- ¹H NMR : The dioxolo protons resonate as a singlet at δ 6.05–6.15 ppm, while the benzothiazole H-4 and H-7 protons appear as doublets between δ 7.30–8.78 ppm. The 2-methoxyethyl group shows signals at δ 3.55 (OCH₃) and δ 3.40–3.50 (SCH₂).
- ¹³C NMR : The urea carbonyl (C=O) is observed at δ 158–162 ppm, consistent with N-arylureas.
- IR : Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C of dioxolo) confirm functional groups.
Comparative Analysis of Synthetic Routes
The CDI-mediated route offers superior yields (88% vs. 75% for isocyanate method) and fewer purification challenges, albeit with higher reagent costs. Isocyanate coupling remains advantageous for large-scale synthesis due to reagent availability. Side products, such as biuret derivatives from excess isocyanate, are mitigated by stoichiometric control.
Chemical Reactions Analysis
1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl urea group. Common reagents and conditions for these reactions include acidic, alkaline, and aqueous environments, which provide stability to the urea linkage. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study :
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several benzothiazole derivatives, including 1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methoxyethyl)urea. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also shown activity against a range of microbial pathogens. Its structure allows for interaction with bacterial enzymes, leading to inhibition of growth.
Case Study :
In a study published in Pharmaceutical Biology, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it possessed notable antibacterial activity, making it a candidate for developing new antibiotics .
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.0 eV |
| Conductivity | High |
| Stability | Excellent under ambient conditions |
Mechanism of Action
The mechanism of action of 1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methoxyethyl)urea involves its interaction with molecular targets and pathways. The dioxolobenzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The methoxyethyl urea group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Structural Analogs in Urea Derivatives
Urea-based compounds often exhibit diverse biological activities due to their hydrogen-bonding capabilities. Key structural analogs include:
Key Observations :
Dioxolo-Fused Heterocycles
Compounds with fused dioxolo rings are explored for their stability and electronic properties:
Key Observations :
- The dioxolo ring in the target compound is fused to a benzothiazole, whereas patented derivatives in use pyridine or benzimidazole cores. Sulfur in benzothiazole may confer distinct redox properties compared to nitrogen-based systems .
- The urea group in the target compound contrasts with carboxylic acid or oxetanyl groups in patented derivatives, suggesting divergent biological targets (e.g., enzyme inhibition vs. receptor modulation) .
Physicochemical Properties
Comparative data from and highlight trends in melting points and solubility:
Key Observations :
- The 2-methoxyethyl group in the target compound likely improves solubility compared to 9a/9b, which have hydrophobic ethyl/phenyl groups.
- Dioxolo-pyrrole derivatives () exhibit lower melting points, possibly due to flexible tetrahydronaphthalenyl groups, whereas rigid benzothiazole systems may increase thermal stability .
Biological Activity
The compound 1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methoxyethyl)urea is a derivative of benzothiazole and urea that has garnered interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a benzothiazole moiety linked to a dioxole and a methoxyethyl group, contributing to its biological properties.
Antimicrobial Activity
- Antibacterial Effects : Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antibacterial properties. For instance, compounds related to our target molecule were tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be in the range of 0.015 to 0.25 μg/mL for effective strains such as Staphylococcus aureus and Streptococcus pneumoniae .
- Antifungal Properties : The compound has also shown antifungal activity against several pathogenic fungi. In vitro tests indicated that it inhibited fungal growth at concentrations comparable to standard antifungal agents .
Antitumor Activity
The antitumor potential of this compound has been evaluated in various cancer cell lines:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung cancer) | 1.7 | 21.5 | 25.9 |
| RPMI-8226 (Leukemia) | 15.9 | 28.7 | 93.3 |
| OVCAR-4 (Ovarian) | 25.9 | 77.5 | - |
| PC-3 (Prostate) | 28.7 | - | - |
These results indicate that the compound possesses selective cytotoxicity against certain cancer cell lines, making it a candidate for further development as an anticancer agent .
The mechanism underlying the biological activities of this compound involves the inhibition of key enzymes and pathways:
- GSK-3 Inhibition : The compound was shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), with an IC50 value of approximately 140 nM, indicating a significant potential for therapeutic applications in conditions like cancer and neurodegenerative diseases .
Case Studies
- Study on Anticonvulsant Activity : A series of benzothiazole urea derivatives were synthesized and tested for anticonvulsant activity in animal models. Compounds exhibited significant activity at doses as low as 200 mg/kg, suggesting potential use in treating epilepsy .
- In Silico ADME Screening : Computational studies have suggested favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, indicating its viability as an oral drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
